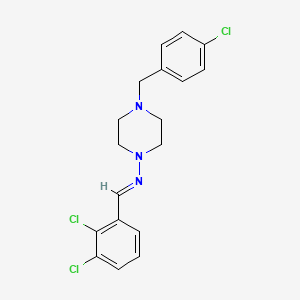![molecular formula C21H20N4O4 B5548365 3-{[4-(3-甲氧基苯基)-2-甲基-5-氧代-1-哌嗪基]羰基}-2(1H)-喹喔啉酮](/img/structure/B5548365.png)
3-{[4-(3-甲氧基苯基)-2-甲基-5-氧代-1-哌嗪基]羰基}-2(1H)-喹喔啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Quinoxalinone derivatives, including those similar to the specified compound, are synthesized through various chemical routes, often involving the formation of the quinoxalinone core followed by substitutions at specific positions. The synthesis of related compounds often employs strategies such as condensation reactions, the introduction of piperazinyl moieties, and modifications to phenyl groups to achieve the desired chemical structure (Banno et al., 1988).
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives is characterized by the presence of a quinoxalinone core, often with various substituents that influence the molecule's properties and reactivity. For instance, studies have detailed the crystal structure of similar compounds, noting features like the chair conformation of piperazine rings and dihedral angles between the quinoline and phenyl groups, which play a crucial role in the compound's overall geometry and potential intermolecular interactions (Anthal et al., 2018).
Chemical Reactions and Properties
Quinoxalinone derivatives participate in a variety of chemical reactions, influenced by their functional groups and electronic structure. Their reactivity can be tailored through substitutions on the quinoxalinone ring or the piperazine and phenyl components, enabling the synthesis of compounds with desired biological activities. These modifications can significantly affect their binding to biological targets, demonstrating their versatility in chemical synthesis and drug design (Kikuchi et al., 1995).
Physical Properties Analysis
The physical properties of quinoxalinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. These properties are determined by the molecular structure, with specific substituents affecting the compound's overall physical characteristics. Studies often explore these aspects through crystallography and spectroscopy, providing insights into the compound's behavior in different environments (Sharma et al., 2017).
Chemical Properties Analysis
The chemical properties of quinoxalinone derivatives, including their reactivity, stability, and interactions with biological molecules, are influenced by their chemical structure. These properties are pivotal in determining the compound's potential as a pharmacological agent or in other applications. The nature and position of substituents on the quinoxalinone core can alter its electron distribution, impacting its reactivity and interactions with targets (Zhao et al., 2000).
科学研究应用
化学合成和结构分析
喹诺酮及其相关化合物的化学合成和结构分析的研究提供了对其潜在应用的见解。例如,对叔丁基4-{3-[6-(4-甲氧基苯基)-2-甲基嘧啶-4-基]喹啉-2-基}哌嗪-1-羧酸盐等化合物的研究提供了详细的结构信息,突出了此类分子的构象方面,这对于了解其化学行为和在生物系统中的潜在相互作用至关重要 (Anthal 等人,2018 年)。
抗菌研究
喹诺酮衍生物的抗菌特性已被广泛研究,表明它们具有作为治疗剂的潜力。一个值得注意的例子包括喹诺酮的酰胺衍生物的合成,它对各种细菌和真菌菌株表现出显着的抗菌活性,表明它们在开发新的抗菌剂中很有用 (Patel、Patel 和 Chauhan,2007 年)。
抗抑郁药开发
新型抗抑郁药的开发也利用了喹诺酮衍生物。对 3,4-二氢-2(1H)-喹喔啉酮衍生物等化合物的研究表明它们具有表现中枢神经系统兴奋活性的潜力,为抗抑郁药开发提供了新途径 (Oshiro 等人,2000 年)。
缺氧细胞毒剂
喹喔啉衍生物已被合成并评估其缺氧细胞毒活性,显示出在缺氧条件下作为治疗剂的潜力,例如在肿瘤微环境中发现的那些条件。这项研究强调了这些化合物在癌症治疗中的潜力 (Ortega 等人,2000 年)。
抗癌剂
对 N-甲基-4-(4-甲氧基苯基)喹唑啉及其衍生物的探索导致了强效凋亡诱导剂的鉴定,突出了喹唑啉环在增强抗癌活性中的结构重要性。这一研究方向对于开发新的抗癌剂至关重要 (Sirisoma 等人,2010 年)。
作用机制
属性
IUPAC Name |
3-[4-(3-methoxyphenyl)-2-methyl-5-oxopiperazine-1-carbonyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-13-11-25(14-6-5-7-15(10-14)29-2)18(26)12-24(13)21(28)19-20(27)23-17-9-4-3-8-16(17)22-19/h3-10,13H,11-12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDABDLONVIUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=NC3=CC=CC=C3NC2=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5548298.png)
![N-(2-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5548305.png)
![N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)
![4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5548314.png)
![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)
![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)
![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)


![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)